molecular formula C17H26N2O4S B4021095 Morpholine, 4,4'-[[(phenylsulfonyl)methyl]ethylene]di- CAS No. 32133-86-1

Morpholine, 4,4'-[[(phenylsulfonyl)methyl]ethylene]di-

Cat. No.: B4021095
CAS No.: 32133-86-1
M. Wt: 354.5 g/mol
InChI Key: MWJFXHDCFAQLLN-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-[[(phenylsulfonyl)methyl]ethylene]di- is an organic compound that features a morpholine ring substituted with a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4,4’-[[(phenylsulfonyl)methyl]ethylene]di- typically involves the reaction of morpholine with a phenylsulfonylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-[[(phenylsulfonyl)methyl]ethylene]di- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenylsulfonylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Morpholine, 4,4’-[[(phenylsulfonyl)methyl]ethylene]di- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Morpholine, 4,4’-[[(phenylsulfonyl)methyl]ethylene]di- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The morpholine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the phenylsulfonylmethyl group, used as a solvent and corrosion inhibitor.

    4-(Phenylsulfonyl)morpholine: Similar structure but lacks the ethylene linkage, used in organic synthesis.

Uniqueness

Morpholine, 4,4’-[[(phenylsulfonyl)methyl]ethylene]di- is unique due to the presence of both the morpholine ring and the phenylsulfonylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)-2-morpholin-4-ylpropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c20-24(21,17-4-2-1-3-5-17)15-16(19-8-12-23-13-9-19)14-18-6-10-22-11-7-18/h1-5,16H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJFXHDCFAQLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CS(=O)(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210953
Record name Morpholine, 4,4′-[[(phenylsulfonyl)methyl]ethylene]di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32133-86-1
Record name Morpholine, 4,4′-[[(phenylsulfonyl)methyl]ethylene]di-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32133-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4,4′-[[(phenylsulfonyl)methyl]ethylene]di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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